3(2H)-Benzofuranone, 4,6-dimethoxy-2-(4-methoxyphenyl)-
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Overview
Description
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy groups at positions 4 and 6 on the benzofuran ring, as well as a methoxyphenyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one typically involves the use of commercially available starting materials such as 3,5-dimethoxyphenol and 1-ethynyl-4-methoxybenzene. The synthetic route includes the following steps:
Formation of the Benzofuran Core: The reaction between 3,5-dimethoxyphenol and 1-ethynyl-4-methoxybenzene under specific conditions leads to the formation of the benzofuran core.
Methoxy Group Introduction: Methoxy groups are introduced at positions 4 and 6 through methylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-2-phenylbenzofuran-3(2H)-one: Lacks the methoxy group on the phenyl ring.
4,6-Dimethoxy-2-(4-hydroxyphenyl)benzofuran-3(2H)-one: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran-3(2H)-one is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
117828-33-8 |
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Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
4,6-dimethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)17-16(18)15-13(21-3)8-12(20-2)9-14(15)22-17/h4-9,17H,1-3H3 |
InChI Key |
RXCCFFBJDDOUPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)C3=C(O2)C=C(C=C3OC)OC |
Origin of Product |
United States |
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